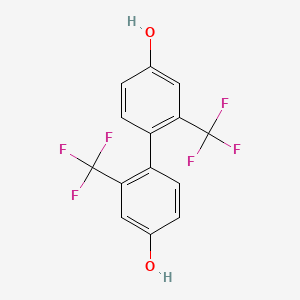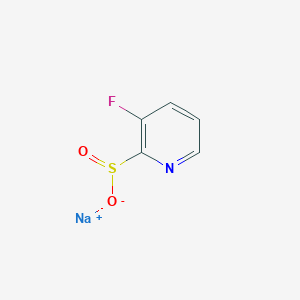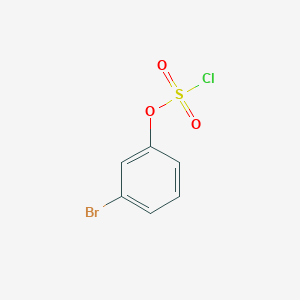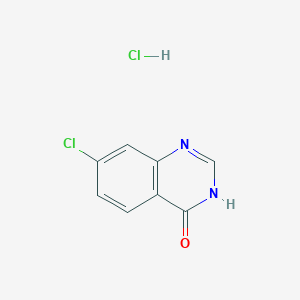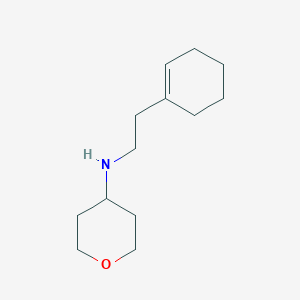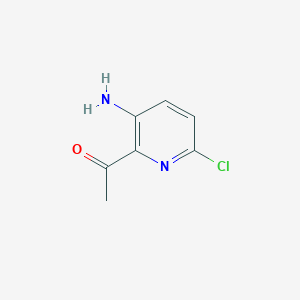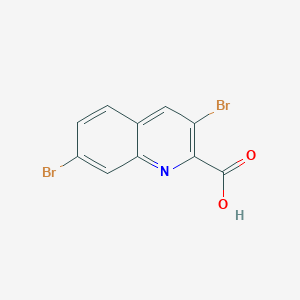
3,7-Dibromoquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dibromoquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5Br2NO2. It is a derivative of quinoline, a structure known for its applications in various fields, including medicinal chemistry and industrial processes . The presence of bromine atoms at positions 3 and 7, along with a carboxylic acid group at position 2, makes this compound unique and versatile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromoquinoline-2-carboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the use of bromine in the presence of a catalyst to introduce bromine atoms at the desired positions. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to minimize environmental impact .
化学反应分析
Types of Reactions: 3,7-Dibromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in pharmaceutical and industrial applications .
科学研究应用
3,7-Dibromoquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3,7-Dibromoquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure allows it to interact with various biomolecules .
相似化合物的比较
Quinoline-2-carboxylic acid: Lacks bromine atoms, making it less reactive in certain chemical reactions.
3-Bromoquinoline-2-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and applications.
7-Bromoquinoline-2-carboxylic acid: Similar to the above but with bromine at a different position.
Uniqueness: 3,7-Dibromoquinoline-2-carboxylic acid’s dual bromine substitution provides unique reactivity and versatility, making it valuable in various synthetic and research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other quinoline derivatives .
属性
分子式 |
C10H5Br2NO2 |
|---|---|
分子量 |
330.96 g/mol |
IUPAC 名称 |
3,7-dibromoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H5Br2NO2/c11-6-2-1-5-3-7(12)9(10(14)15)13-8(5)4-6/h1-4H,(H,14,15) |
InChI 键 |
OEPCNJOLRKMLLY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)
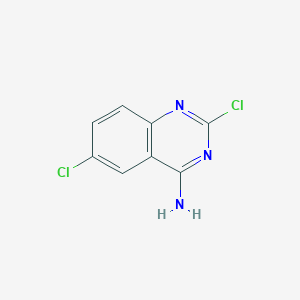
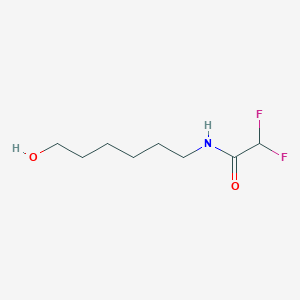
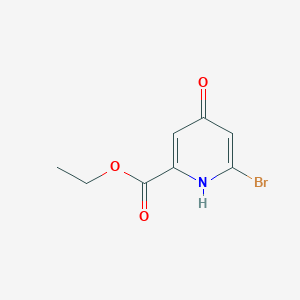
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
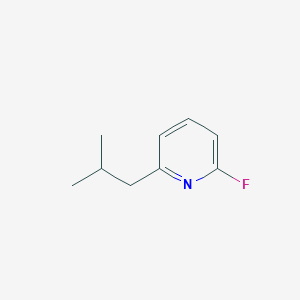
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
